molecular formula C10H16O B12966658 Dehydrolinalool, (+)- CAS No. 68224-83-9

Dehydrolinalool, (+)-

Cat. No.: B12966658
CAS No.: 68224-83-9
M. Wt: 152.23 g/mol
InChI Key: YWTIDNZYLFTNQQ-JTQLQIEISA-N
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Description

Dehydrolinalool, (+)-: is a chemical compound with the molecular formula C10H16O . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Dehydrolinalool is known for its pleasant aroma and is used in the fragrance industry. It is also a valuable intermediate in the synthesis of various other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Attack on Methyl Heptenone: One classic synthesis method involves the nucleophilic attack of the acetylide ion on methyl heptenone to produce dehydrolinalool.

    Ethynylation of 2-Methylhept-2-en-6-one: Another method involves the ethynylation of 2-methylhept-2-en-6-one in the presence of an alkali metal base and a substituted amide solvent.

Industrial Production Methods:

    Selective Hydrogenation: Dehydrolinalool can be converted to linalool through selective hydrogenation. This process involves mixing dehydrolinalool with a solvent and passing the mixture through a fixed bed catalyst layer in a hydrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of dehydrolinalool involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in fragrance, flavor, or therapeutic research .

Comparison with Similar Compounds

Uniqueness: Dehydrolinalool is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as an intermediate in the synthesis of other valuable compounds. Its pleasant aroma and versatility in industrial applications further distinguish it from similar compounds .

Biological Activity

Dehydrolinalool, also known as hotrienol, is a naturally occurring compound that belongs to the family of terpenes. It is structurally related to linalool and has garnered attention for its potential biological activities. This article explores the biological activity of Dehydrolinalool, focusing on its pharmacological effects, toxicity, and applications based on diverse research findings.

Dehydrolinalool is characterized by its chemical structure C10H18OC_{10}H_{18}O and has a CAS number of 29171-20-8. It is known for its pleasant floral aroma, which makes it a common component in perfumes and flavorings. The compound is moderately soluble in organic solvents and exhibits varying degrees of volatility.

1. Antimicrobial Activity

Research indicates that Dehydrolinalool exhibits antimicrobial properties against various pathogens. A study evaluating essential oils containing Dehydrolinalool reported significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of the bacterial cell membrane, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL

2. Anti-inflammatory Effects

Dehydrolinalool has shown potential anti-inflammatory effects in various studies. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages. This property suggests its potential use in treating inflammatory diseases.

3. Sedative Properties

Animal studies have indicated that high doses of Dehydrolinalool can produce sedative effects. In a controlled study, rats administered with 1000 mg/kg exhibited significant sedation compared to control groups. This finding aligns with similar observations made with linalool, suggesting a possible pathway for anxiety reduction.

4. Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of Dehydrolinalool on cancer cell lines. Notably, it showed antiproliferative activity against human lung carcinoma (A-549) and cervical cancer (HeLa) cells with IC50 values indicating effective concentrations for tumor inhibition:

Cell Line IC50 (µg/mL)
A-54982.3
HeLa90.7

Toxicity Profile

The toxicity of Dehydrolinalool has been evaluated through various studies, particularly focusing on its effects on aquatic organisms and mammals:

  • Aquatic Toxicity : Dehydrolinalool is reported to be moderately toxic to aquatic life but is readily biodegradable, minimizing long-term environmental impact.
  • Mammalian Toxicity : In a four-week oral toxicity study in rats, symptoms included hypersalivation and slight increases in liver weight at higher doses (600 mg/kg and above). However, no significant mutagenic effects were found, indicating a relatively safe profile at lower concentrations.

Case Studies

Several case studies have explored the application of Dehydrolinalool in various fields:

  • Cosmetic Applications : A case study involving skin irritation assessments found that formulations containing Dehydrolinalool did not elicit significant irritation responses in human subjects.
  • Food Industry : In food preservation studies, Dehydrolinalool was effective in extending the shelf life of certain perishable items due to its antimicrobial properties.

Properties

CAS No.

68224-83-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(3R)-3,7-dimethyloct-6-en-1-yn-3-ol

InChI

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3/t10-/m0/s1

InChI Key

YWTIDNZYLFTNQQ-JTQLQIEISA-N

Isomeric SMILES

CC(=CCC[C@](C)(C#C)O)C

Canonical SMILES

CC(=CCCC(C)(C#C)O)C

Origin of Product

United States

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